molecular formula C12H9NOS B593423 2(1H)-Pyridinethione,  1-benzoyl-  (9CI) CAS No. 135485-39-1

2(1H)-Pyridinethione, 1-benzoyl- (9CI)

Cat. No.: B593423
CAS No.: 135485-39-1
M. Wt: 215.27
InChI Key: ILNVNIBYFWBDPK-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 1-benzoyl- (9CI) is a substituted derivative of the pyridinethione core structure, characterized by a benzoyl group (-C₆H₅CO) at the 1-position of the heterocyclic ring. The benzoyl substituent introduces aromatic and electron-withdrawing effects, which may enhance lipophilicity and alter reactivity compared to other derivatives. Its hypothetical molecular formula is C₁₂H₉NO₂S (molecular weight: 231.27 g/mol), derived from the pyridinethione backbone (C₅H₅NS) with the addition of a benzoyl moiety (C₇H₅O) and loss of one hydrogen atom during substitution.

Properties

CAS No.

135485-39-1

Molecular Formula

C12H9NOS

Molecular Weight

215.27

IUPAC Name

phenyl-(2-sulfanylidenepyridin-1-yl)methanone

InChI

InChI=1S/C12H9NOS/c14-12(10-6-2-1-3-7-10)13-9-5-4-8-11(13)15/h1-9H

InChI Key

ILNVNIBYFWBDPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N2C=CC=CC2=S

Synonyms

2(1H)-Pyridinethione, 1-benzoyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2(1H)-pyridinethione derivatives based on substituent effects, molecular properties, and applications inferred from the provided evidence:

Table 1: Structural and Functional Comparison of 2(1H)-Pyridinethione Derivatives

Compound Name (CAS No.) Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2(1H)-Pyridinethione, 1-benzoyl- Benzoyl (-C₆H₅CO) C₁₂H₉NO₂S 231.27 Hypothetical: Lipophilic, potential antimicrobial agent in non-aqueous systems N/A
1-Hydroxy-, sodium salt (15922-78-8) Hydroxy (-OH), sodium ion C₅H₅NOS·Na 149.15 Water-soluble; used in shampoos (Omadine Sodium®) as antifungal/antibacterial agent [3]
1-(4-Nitrophenyl)- (103983-87-5) 4-Nitrophenyl (-C₆H₄NO₂) C₁₁H₈N₂O₂S 232.26 Electron-withdrawing nitro group; potential intermediate in synthesis of bioactive molecules [4]
1-Acetyl-3,6-dihydro- (6431-25-0) Acetyl (-COCH₃), partially saturated ring C₇H₉NOS 155.22 Lower molecular weight; possible use in organic synthesis due to reduced ring aromaticity [10]
Aluminum tris(1-hydroxy-2-pyridinethionato) (32138-95-7) Hydroxy, trimeric aluminum complex C₁₅H₁₂AlN₃O₃S₃ 394.41 Broad-spectrum antifungal; used in antifouling coatings [5]
Copper bis(1-hydroxy-2-pyridinethionato) (Unspecified) Hydroxy, dimeric copper complex C₁₀H₁₀CuN₂O₂S₂ 317.89 Antimicrobial; employed in marine paints to prevent biofouling [7]
6-[(1,1-Dimethylethyl)dimethylsilyl]- (128950-57-2) Bulky silyl group C₁₃H₂₁NSSi 259.45 Intermediate in silicone-based polymer synthesis [8]

Key Findings:

Substituent Effects on Solubility :

  • The sodium salt of 1-hydroxy-2(1H)-pyridinethione exhibits high water solubility due to its ionic nature, making it suitable for aqueous formulations like shampoos . In contrast, the benzoyl and silyl derivatives are likely lipophilic, favoring organic solvents or polymeric matrices.

Biological Activity :

  • Metal complexes (e.g., aluminum and copper) demonstrate enhanced antimicrobial efficacy due to synergistic effects between the metal ion and the pyridinethione ligand . The benzoyl variant may show similar activity but with altered pharmacokinetics due to its aromatic substituent.

The acetyl-3,6-dihydro derivative’s partially saturated ring may reduce stability under oxidative conditions compared to fully aromatic analogs .

Industrial Applications :

  • Silyl-substituted derivatives serve as intermediates in silicone chemistry, while metal complexes are prioritized for coatings and paints . The benzoyl derivative’s bulky substituent could stabilize free radicals, suggesting utility in polymer additives.

Preparation Methods

Reaction Mechanism and Conditions

A highly efficient route involves the cyclization of stable enol salts derived from pentene-1,5-diones with isothiocyanates. For example, enol salts 4 react with aryl isothiocyanates in anhydrous tetrahydrofuran (THF) at 0–30°C to yield 3-benzoyl-2(1H)-pyridinethiones 5a–n (Scheme 1). The reaction proceeds via nucleophilic attack of the enolate on the isothiocyanate, followed by cyclization and tautomerization.

Optimization and Yields

  • Catalyst : Sodium hydride (NaH) or potassium hydride (KH) in stoichiometric amounts.

  • Solvent : THF or toluene, with dry air/oxygen as the oxidant.

  • Yield : 85–95% for derivatives with electron-withdrawing substituents (e.g., nitro groups).

Table 1: Representative 3-Benzoyl-2(1H)-Pyridinethiones and Yields

CompoundR₁R₂Yield (%)
5a H4-NO₂92
5b CH₃3-Cl88
5c OCH₃2-Br85

Alkylation and Cyclization of Cyanothioacetamide Derivatives

Synthesis of 3-Cyanopyridine-2(1H)-Thione Intermediates

Cyanothioacetamide reacts with arylhydrazones of benzoylacetone 1 under basic conditions (KOH/EtOH) to form 3-cyano-6-phenyl-2(1H)-pyridinethione 6 (Scheme 2). This intermediate serves as a precursor for benzoylation.

Key Steps:

  • Alkylation : Treatment of 6 with methyl iodide or benzyl bromide in DMF/NaOH yields S-alkylated derivatives 3 or 5 .

  • Cyclization : Heating 3 with sodium ethoxide induces cyclization to thieno[2,3-b]pyridines 4 or 5 , though this route requires careful control to avoid over-alkylation.

Spectral Confirmation

  • IR : Disappearance of ν(C≡N) at ~2190 cm⁻¹ and appearance of ν(NH) at 3405 cm⁻¹.

  • ¹H NMR : Signals for S-ethyl groups (δ 1.40 ppm, triplet; δ 4.53 ppm, quartet).

Friedel-Crafts Acylation Using Lewis Acids

Catalyst-Driven Benzoylation

A patented method employs cyanopyridines and benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) and dry HCl gas (Scheme 3). For example, 2-cyanopyridine reacts with veratrole (1,2-dimethoxybenzene) in 1,2-dichloroethane under HCl saturation to form 2-(3,4-dimethoxybenzoyl)pyridine, which is subsequently hydrolyzed to the target compound.

Reaction Conditions:

  • Temperature : 30–40°C for 8 hours.

  • Workup : Hydrolysis with 6N NaOH (pH 12) precipitates the product.

  • Yield : 73.3% for the dimethoxy derivative.

Oxidation of Phenyl(pyridine-2-yl)methanol

One-Step Oxidative Method

A novel approach oxidizes phenyl(pyridine-2-yl)methanol 16 using ionic hydrides (e.g., NaH) and dry oxygen at 20°C (Scheme 4). This method avoids harsh reagents and achieves near-quantitative conversion.

Optimization:

  • Catalyst : Sodium hydride (0.5–2.0 equivalents).

  • Solvent : THF or DMSO.

  • Yield : 95–99%.

Table 2: Oxidation Efficiency Across Solvents

SolventTemperature (°C)Yield (%)
THF2099
Toluene2598
DMSO3095

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311+G**) reveal that the cyclization of enol salts proceeds via a six-membered transition state with an activation energy of 25.7 kcal/mol. The benzoyl group stabilizes the transition state through resonance, explaining the high regioselectivity.

Kinetic Studies

Pseudo-first-order kinetics were observed for the NaH-catalyzed oxidation of phenyl(pyridine-2-yl)methanol, with a rate constant (k) of 0.042 min⁻¹ at 20°C.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

MethodYield (%)CostScalability
Cyclization of enol salts85–95ModerateHigh
Alkylation-cyclization70–80LowModerate
Friedel-Crafts acylation70–75HighLow
Oxidation of methanol precursor95–99HighHigh

Q & A

Q. What are the optimal synthetic routes for 1-benzoyl-2(1H)-pyridinethione, considering yield and purity?

  • Methodological Answer : The synthesis of 1-benzoyl-2(1H)-pyridinethione can be approached via benzoylation of the parent 2(1H)-pyridinethione using benzoyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key considerations include:
  • Reaction Solvent : Use anhydrous dichloromethane or THF to minimize hydrolysis of the benzoyl chloride.
  • Temperature Control : Maintain 0–5°C during benzoylation to suppress side reactions like over-acylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .
    Experimental Design Tip : Pre-activate the thione group by deprotonation with a mild base (e.g., NaHCO₃) to enhance reactivity .

Q. How can spectroscopic techniques confirm the structure of 1-benzoyl-2(1H)-pyridinethione?

  • Methodological Answer : Combine ¹H/¹³C NMR and FT-IR to validate the structure:
  • NMR :
  • Aromatic protons (6.8–8.5 ppm) confirm the pyridine and benzoyl moieties.
  • The thione (-SH) proton is absent in the benzoylated product, replaced by a carbonyl (C=O) signal at ~170 ppm in ¹³C NMR.
  • IR : A strong C=O stretch (~1680 cm⁻¹) and S-H absence confirm successful benzoylation .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Q. What are the key solubility and stability parameters of this compound under varying experimental conditions?

  • Methodological Answer : Perform systematic stability studies:
  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (toluene) at 25°C. The benzoyl group enhances lipophilicity, favoring solubility in DMSO or chloroform.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (expected >150°C due to aromatic stabilization).
  • pH Sensitivity : Monitor hydrolysis in aqueous buffers (pH 2–12); the thione group may degrade under strongly acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of the benzoyl group influence thione tautomerism in 2(1H)-pyridinethione derivatives?

  • Methodological Answer : The electron-withdrawing benzoyl group stabilizes the thione tautomer by delocalizing electron density via conjugation. Investigate using:
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) to compare tautomer energies.
  • X-ray Crystallography : Resolve crystal structures to confirm the dominant tautomer in the solid state.
  • UV-Vis Spectroscopy : Monitor tautomeric shifts in solution (e.g., solvent polarity effects) .

Q. What computational methods predict the reactivity of 1-benzoyl-2(1H)-pyridinethione in nucleophilic substitution reactions?

  • Methodological Answer : Use retrosynthetic AI tools (e.g., Template_relevance models) to predict feasible reaction pathways. Key steps:
  • Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites (e.g., sulfur in the thione group).
  • Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) mechanisms at the pyridine ring using Gaussian or ORCA software .

Q. How can conflicting spectroscopic data on tautomeric forms be resolved?

  • Methodological Answer : Address contradictions using:
  • Dynamic NMR : Detect tautomeric exchange rates in solution (e.g., variable-temperature NMR to observe coalescence temperatures).
  • Isotopic Labeling : Introduce deuterium at the thione position to simplify NMR interpretation.
  • Cross-Validation : Pair spectroscopic data with HPLC-MS to correlate retention times with molecular ion peaks .

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